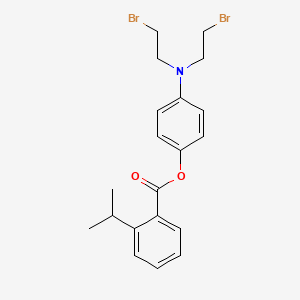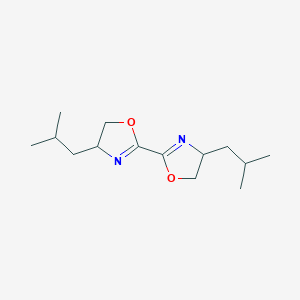
Isooctyl hydrogen phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctyl hydrogen phthalate is a phthalate ester, commonly used as a plasticizer. Phthalates are a group of chemicals used to make plastics more flexible and harder to break. This compound is particularly known for its application in polyvinyl chloride (PVC) products, providing them with the desired flexibility and durability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctyl hydrogen phthalate is synthesized through the esterification of phthalic anhydride with isooctanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out at temperatures ranging from 0 to 150°C and can take up to 20 hours to complete .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of a reaction kettle where phthalic anhydride and isooctanol are combined with a catalyst. After the reaction, the mixture is neutralized, and the catalyst is removed. The product is then purified through washing and distillation processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isooctyl hydrogen phthalate undergoes several types of chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce phthalic acid and isooctanol.
Common Reagents and Conditions:
Acid Catalysts: Concentrated sulfuric acid is commonly used in the esterification process.
Water and Acids/Bases: Used in hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate or chromic acid for oxidation reactions.
Major Products Formed:
Phthalic Acid: Formed during hydrolysis and oxidation reactions.
Isooctanol: Released during hydrolysis.
Scientific Research Applications
Isooctyl hydrogen phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC products, which are essential in various chemical processes.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects, including its impact on reproductive health and development.
Industry: Widely used in the manufacturing of consumer goods, medical devices, and packaging materials
Mechanism of Action
Isooctyl hydrogen phthalate exerts its effects primarily through its role as an endocrine disruptor. It interferes with the normal functioning of the endocrine system by mimicking or blocking hormones. This disruption can lead to various health issues, including reproductive and developmental problems. The compound interacts with nuclear receptors and affects the expression of genes involved in hormone synthesis and metabolism .
Comparison with Similar Compounds
Diisooctyl Phthalate: Another phthalate ester with similar plasticizing properties.
Diisononyl Phthalate: Used as a plasticizer with a slightly different alkyl chain length.
Di(2-ethylhexyl) Phthalate: A widely used plasticizer with similar applications
Uniqueness: Isooctyl hydrogen phthalate is unique due to its specific alkyl chain length, which provides distinct flexibility and durability properties to PVC products. Its specific interactions with biological systems also make it a compound of interest in toxicological studies .
Properties
CAS No. |
30849-48-0 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-(6-methylheptoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C16H22O4/c1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18) |
InChI Key |
OKQCINGECXXEQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)






![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)

